molecular formula C10H16N4 B2743232 3-(4-Methylpiperazin-1-yl)pyridin-4-amine CAS No. 1515711-88-2

3-(4-Methylpiperazin-1-yl)pyridin-4-amine

Cat. No.: B2743232
CAS No.: 1515711-88-2
M. Wt: 192.266
InChI Key: CSRXCXCRVBXXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperazin-1-yl)pyridin-4-amine is an organic compound with the molecular formula C10H16N4 It is a derivative of pyridine and piperazine, featuring a pyridine ring substituted with a 4-methylpiperazin-1-yl group at the 3-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with 4-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Starting Materials: 4-chloropyridine and 4-methylpiperazine.

    Reaction Conditions: Potassium carbonate as a base, DMF as the solvent, and heating to 100-120°C.

    Product Isolation: The product is isolated by filtration, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)pyridin-3-amine: Similar structure but with the amine group at the 3-position.

    4-(4-Methylpiperazin-1-yl)methylbenzamide: Contains a benzamide group instead of a pyridine ring.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A more complex structure with additional functional groups.

Uniqueness

3-(4-Methylpiperazin-1-yl)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine ring makes it a versatile scaffold for drug design and development.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-8-12-3-2-9(10)11/h2-3,8H,4-7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRXCXCRVBXXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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